4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833270
InChI: InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2
SMILES:
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

CAS No.:

Cat. No.: VC15833270

Molecular Formula: C13H10ClN3O

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline -

Specification

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
IUPAC Name 4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline
Standard InChI InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2
Standard InChI Key OAROSPRYTAJVJQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N

Introduction

Chemical Structure and Molecular Properties

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (molecular formula: C₁₃H₁₀ClN₃O; molecular weight: 259.69 g/mol) features a fused oxazolo[5,4-b]pyridine core substituted with a chlorine atom at position 6, linked via a methylene bridge to an aniline group . The oxazole ring (a five-membered heterocycle with oxygen and nitrogen) is annulated to the pyridine ring at positions 5 and 4-b, creating a planar bicyclic system. The aniline moiety introduces primary amine functionality, enabling participation in electrophilic aromatic substitution and coordination chemistry.

Table 1: Key Structural Features

FeatureDescription
Core StructureOxazolo[5,4-b]pyridine fused ring system
SubstituentsChlorine (C6), methylene-aniline (C2)
Functional GroupsAromatic amine (-NH₂), chloro (Cl-), oxazole (O/N heterocycle)
PlanarityPredominantly planar due to conjugated π-system

X-ray crystallography of analogous compounds, such as triazolo-furopyridines, confirms planar arrangements stabilized by π-π stacking and hydrogen bonding . The chlorine atom enhances lipophilicity (logP ≈ 2.8), potentially improving membrane permeability .

Synthesis and Optimization Strategies

Condensation-Based Approaches

A primary synthesis route involves condensation between 6-chloro-2-pyridinecarboxaldehyde and 4-aminobenzyl alcohol under acidic conditions. This one-pot method proceeds via imine formation followed by cyclodehydration to construct the oxazole ring. Yields typically range from 45–60%, with purity dependent on recrystallization solvents (e.g., methanol/dichloromethane mixtures) .

Multi-Step Functionalization

Alternative pathways employ sequential modifications:

  • Pyridine Functionalization: Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ on 2-methyloxazolo[5,4-b]pyridine .

  • Methylene Bridge Installation: Ullmann coupling between 6-chlorooxazolo[5,4-b]pyridine and 4-iodoaniline in the presence of CuI/1,10-phenanthroline .

  • Reductive Amination: React 6-chlorooxazolo[5,4-b]pyridine-2-carbaldehyde with aniline using NaBH₄ as a reducing agent.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Condensation5895Single-step, scalable
Ullmann Coupling7298High regioselectivity
Reductive Amination6592Mild conditions, minimal byproducts

Post-synthetic modifications, such as diazotization or palladium-catalyzed cross-couplings, enable further diversification . For example, Suzuki-Miyaura reactions with arylboronic acids introduce biaryl motifs at the aniline para-position .

Chemical Reactivity and Derivative Formation

The compound exhibits dual reactivity:

  • Aniline Group: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the ortho/para positions. Acetylation with acetic anhydride yields the corresponding acetamide (melting point: 167–169°C).

  • Oxazolo-Pyridine Core: Participates in nucleophilic aromatic substitution at C6 (Cl displacement) with amines or alkoxides . Pd-catalyzed C-H activation at C4 allows arylation or alkylation .

Notable Derivatives:

  • 4-((6-Methoxyoxazolo[5,4-b]pyridin-2-yl)methyl)aniline: Synthesized via Cl → OMe substitution using NaOMe/MeOH (82% yield) .

  • Schiff Base Complexes: Condensation with aldehydes forms imine-linked coordination compounds, such as [Cu(C₁₃H₉ClN₃O)₂]Cl₂, characterized by ESR and cyclic voltammetry.

CompoundTargetIC₅₀/EC₅₀Mechanism
6-Chlorooxazolo[4,5-c]pyridineDNA gyrase2.1 μMTopoisomerase II inhibition
4-(Oxazol-2-yl)anilineβ-Lactamase15 μMEnzyme active site binding
Triazolo-furopyridineCOX-210 μMArachidonic acid pathway blockade

The chloro substituent’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .

Applications in Drug Development and Material Science

Medicinal Chemistry

This scaffold serves as a precursor for kinase inhibitors, particularly targeting Bcr-Abl and PDGFRα implicated in chronic myeloid leukemia . Nilotinib derivatives featuring oxazolo-pyridine motifs exhibit 30-fold greater potency than imatinib in resistant cell lines .

Coordination Polymers

Reaction with Zn(NO₃)₂ yields luminescent metal-organic frameworks (MOFs) with quantum yields up to 37%, applicable in OLEDs.

Comparison with Structural Analogues

Table 4: Structural and Functional Comparisons

CompoundCore StructureBioactivityKey Difference
3-Chloro-4-(oxazol-2-yl)anilineOxazole-anilineAntifungal (C. albicans)Lacks pyridine fusion
6-Chloropyridin-3-aminePyridineHerbicidalNo oxazole ring
ImatinibBenzamide-pyrimidineAntileukemicLarger macrocyclic structure

The fused oxazolo-pyridine system in 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline confers enhanced metabolic stability compared to simpler aniline derivatives .

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